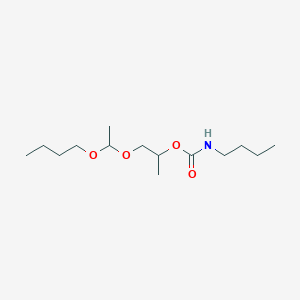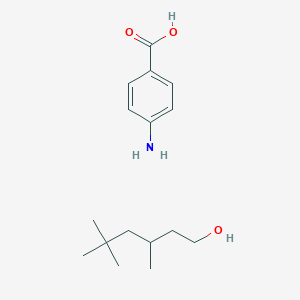
4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol is a compound formed by the combination of two distinct chemical entities: 4-Aminobenzoic acid and 3,5,5-trimethylhexan-1-olIt is a white solid that is slightly soluble in water . 3,5,5-trimethylhexan-1-ol is a nine-carbon primary alcohol used primarily in fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . 3,5,5-trimethylhexan-1-ol is typically produced through the hydrogenation of isononyl aldehyde .
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid . 3,5,5-trimethylhexan-1-ol is produced in quantities ranging from one to ten metric tonnes annually for use in fragrances .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents like hydrogen and catalysts for oxidation reactions . Major products formed from these reactions include derivatives like esters and amides .
3,5,5-trimethylhexan-1-ol, being a primary alcohol, can undergo oxidation to form aldehydes and carboxylic acids . It can also participate in esterification reactions to form esters .
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid is used extensively in scientific research, particularly in the synthesis of folate by bacteria, plants, and fungi . It is also used in the production of sunscreens and as a precursor in the synthesis of various pharmaceuticals .
3,5,5-trimethylhexan-1-ol is primarily used in the fragrance industry due to its pleasant odor . It is also used in the production of plasticizers and lubricants .
Mecanismo De Acción
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
3,5,5-trimethylhexan-1-ol exerts its effects primarily through its fragrance properties. It interacts with olfactory receptors in the nasal cavity, leading to the perception of its odor .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar compounds include benzoic acid and its derivatives, such as 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
3,5,5-trimethylhexan-1-ol: Similar compounds include other primary alcohols like 1-hexanol and isononyl alcohol.
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folate, which is essential for bacterial growth . 3,5,5-trimethylhexan-1-ol is unique for its use in fragrances and its specific odor profile .
Propiedades
Número CAS |
62640-85-1 |
|---|---|
Fórmula molecular |
C16H27NO3 |
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;3,5,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O.C7H7NO2/c1-8(5-6-10)7-9(2,3)4;8-6-3-1-5(2-4-6)7(9)10/h8,10H,5-7H2,1-4H3;1-4H,8H2,(H,9,10) |
Clave InChI |
CKWHLNCOFQIYEI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)CC(C)(C)C.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
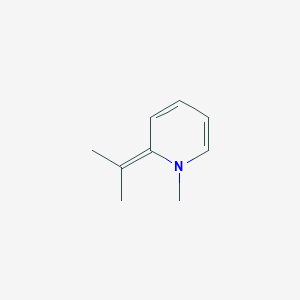
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
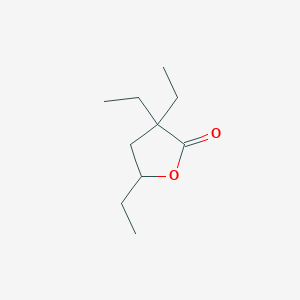
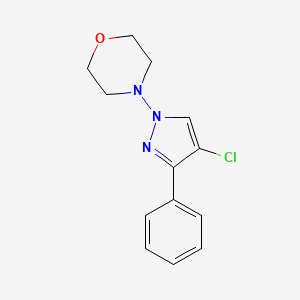
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

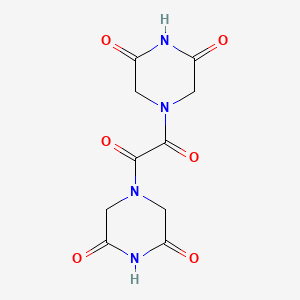
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
